molecular formula C7H6N4O3 B2430032 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID CAS No. 1542126-29-3

6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID

Cat. No.: B2430032
CAS No.: 1542126-29-3
M. Wt: 194.15
InChI Key: HXYXVCAUFRBZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a fused [1,2,4]triazolo[4,3-b]pyridazine heterocyclic system, a privileged scaffold in the development of bioactive molecules . The structure incorporates a carboxylic acid functional group, which offers a versatile handle for synthetic modification through amide coupling or esterification reactions, and a methoxy substituent that can influence electronic properties and molecular recognition. The [1,2,4]triazolo[4,3-b]pyridazine core is of significant research interest, particularly in the field of epigenetic drug discovery. Scientific studies have demonstrated that derivatives of this heterocyclic system can function as inhibitors for bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein targeted for the treatment of cancers and inflammatory diseases . As such, this compound serves as a critical starting material for the synthesis and structure-activity relationship (SAR) study of novel potential therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore known to confer a wide range of pharmacological activities, including antifungal, anticancer, and antiviral effects . Researchers can leverage this versatile building block to design and create new hybrid molecules for screening against various biological targets. Please be advised: This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-14-5-3-2-4-8-9-6(7(12)13)11(4)10-5/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYXVCAUFRBZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2C(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid is a heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications in oncology and infectious diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound includes a triazole ring fused to a pyridazine ring with a methoxy group at the 6-position. This unique arrangement contributes to its biological activity.

Property Value
Molecular FormulaC7H8N4O3
Molecular Weight180.16 g/mol
CAS Number58826-42-9
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. Notably, it has been shown to inhibit Janus kinases (JAK1 and JAK2), which play critical roles in immune response and cell proliferation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of triazolopyridazines showed potent anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 µM to 2.85 µM for different derivatives .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains and fungi, although specific data on its spectrum of activity is still limited.

Study on Antitumor Activity

A study focusing on the anticancer potential of a derivative of this compound demonstrated its effectiveness as a c-Met kinase inhibitor. The compound exhibited an IC50 value of 48 nM against c-Met kinase and showed significant cytotoxic effects on cancer cell lines .

Study on Infectious Diseases

Another investigation highlighted the efficacy of triazolopyridazines in eliminating Cryptosporidium parasites in vitro. The compounds demonstrated rapid elimination rates compared to traditional treatments . This suggests potential applications in treating cryptosporidiosis.

Research Findings Summary

Study Focus Findings Reference
Antitumor ActivityIC50 values as low as 0.15 µM against MCF-7
c-Met Kinase InhibitionIC50 = 48 nM for c-Met kinase
Antimicrobial ActivityEffective against various bacterial strains
Cryptosporidium EliminationRapid elimination rates observed

Q & A

Q. What are the validated synthetic routes for 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid, and how are intermediates purified?

The synthesis typically involves condensation reactions between triazole and pyridazine derivatives. For example, analogous compounds like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine are synthesized via condensation of 3-chloropyridazine and 1,2,4-triazole under controlled conditions (e.g., reflux in acetonitrile) . Key steps include:

  • Precursor purification : Intermediate compounds like 3-chloropyridazine are purified via recrystallization or column chromatography to ensure >95% purity.
  • Condensation optimization : Reaction parameters (temperature, solvent, stoichiometry) are adjusted to maximize yield. For methoxy derivatives, nucleophilic substitution with methoxide may follow .
  • Final isolation : The product is isolated using solvent extraction and characterized via HPLC or NMR to confirm purity .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the methoxy group (δ ~3.9 ppm) and carboxylic acid (δ ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and fragments corresponding to the triazolo-pyridazine core .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and confirms regiochemistry in analogous triazolo-pyridazines .

Q. What are the key physicochemical properties of this compound, and how are they determined?

Critical properties include:

  • Lipophilicity : Calculated using the SwissADME toolkit (e.g., LogP ~1.5) to predict membrane permeability .
  • Solubility : Measured in polar (e.g., DMSO) and aqueous buffers (e.g., PBS) via shake-flask method. Methoxy and carboxylic acid groups enhance aqueous solubility compared to chloro analogs .
  • Thermal stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures (>200°C for similar triazolo derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., anti-senescence vs. cytotoxicity) may arise from assay-specific factors:

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., primary vs. immortalized cells) to identify cell-type-specific effects .
  • Metabolic interference : Use LC-MS to detect metabolites that may alter activity. For example, esterase-mediated hydrolysis of the carboxylic acid group could generate inactive derivatives .
  • Target engagement studies : Employ thermal shift assays or SPR to confirm binding to senescence-related targets (e.g., p16INK4a^\text{INK4a}) .

Q. What computational strategies are effective for predicting the pharmacological profile of this compound?

  • Molecular docking : Screen against aging-related targets (e.g., sirtuins, mTOR) using AutoDock Vina. The triazolo-pyridazine core may exhibit π-π stacking with hydrophobic binding pockets .
  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate parameters like bioavailability (%F >50% for carboxylic acid derivatives) and CYP450 inhibition .
  • QSAR modeling : Train models using bioactivity data from structurally related triazolo-pyridazines to predict IC50_{50} values .

Q. How can thermal decomposition pathways inform storage and handling protocols?

Thermogravimetric analysis (TGA) and kinetic modeling (e.g., Friedman method) reveal:

  • Decomposition steps : For analogous triazolo compounds, initial loss of methoxy/carboxylic groups occurs at ~220°C, followed by ring fragmentation .
  • Hazard mitigation : Store at ≤4°C under inert gas (N2_2) to prevent oxidation. Use DSC to identify safe handling temperatures .

Q. What strategies optimize the synthesis of salts or co-crystals to enhance bioavailability?

  • Salt formation : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., tromethamine) in ethanol/water mixtures. Monitor pH to isolate crystalline salts .
  • Co-crystal screening : Use solvent-drop grinding with co-formers (e.g., nicotinamide) to improve solubility. Characterize via PXRD and dissolution testing .

Methodological Considerations

Q. How should researchers design experiments to evaluate anti-senescence activity?

  • In vitro models : Use senescent human fibroblasts (e.g., WI-38) induced by H2_2O2_2 or irradiation. Measure senescence-associated β-galactosidase (SA-β-gal) activity post-treatment .
  • Biomarker profiling : Quantify p16INK4a^\text{INK4a}, IL-6, and MMPs via ELISA or qPCR to assess senescence suppression .
  • Dose optimization : Perform time-course studies (24–72 hours) to balance efficacy (e.g., SA-β-gal reduction) and cytotoxicity (CCK-8 assay) .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

  • HPLC-DAD/UV : Use a C18 column (ACN/water + 0.1% TFA) to separate and quantify impurities (<0.1% threshold) .
  • Residual solvent analysis : GC-MS detects traces of acetonitrile or DMF from synthesis .
  • Elemental analysis : Confirm stoichiometry (C, H, N) to rule out hydrate formation or incomplete substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.